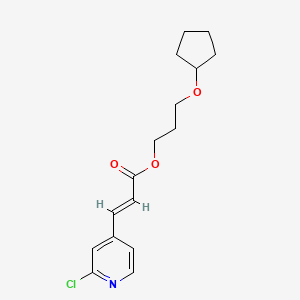

(3S,4R)-4-Pyrazol-1-yloxolan-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in various applications .

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include both chemical and chemoenzymatic synthesis methods .Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc. It also includes studying the compound’s chemical properties like its acidity or basicity, reactivity, etc .Scientific Research Applications

Reactivity and Synthesis

Pyrazol-1-yloxolan-3-amine derivatives, similar to (3S,4R)-4-Pyrazol-1-yloxolan-3-amine, demonstrate significant reactivity, making them valuable in synthetic chemistry. One example includes the synthesis of fused pyrazole derivatives through reactions involving the amino group and carboxylic acids chlorides, leading to the formation of amides. These compounds exhibit characteristic absorption bands in their IR spectra and are validated through various spectroscopic methods (Mironovich & Shcherbinin, 2014). Additionally, pyrazol-3-amines, when C4-C5 fused to a second ring, show regioselectivity in Ullmann and acylation reactions, influenced by the degree of unsaturation and electronic characteristics of the fused ring (Bou-Petit et al., 2020).

Biological and Pharmacological Activities

Pyrazole derivatives have been explored for their biological activities. Synthesized compounds, including pyrazole derivatives, were investigated for their biological activity against breast cancer and microbes. These studies involve crystallographic analysis and theoretical calculations to understand the origin of biological activity (Titi et al., 2020). Moreover, the synthesis of new fused heterocyclic moieties, such as pyrazolo[3,4-d]thiazole derivatives, has been performed, with some compounds showing promising antimicrobial, antioxidant, and antitumor activities. Molecular docking studies suggest potential mechanisms for these biological activities (Rizk et al., 2020).

Chemical Properties and Applications

The synthesis of complex arylated pyrazoles demonstrates the chemical versatility and applications of pyrazole derivatives. A catalytic intermolecular C-H arylation of pyrazoles, including SEM-protected pyrazoles, lays the foundation for a new approach to synthesize these complex molecules. The method involves a palladium-pivalate catalytic system and provides a route to fully substituted pyrazoles with complete regiocontrol of all substituents (Goikhman et al., 2009). Furthermore, pyrazole derivatives have been used to synthesize densely functionalized 4H-pyrano[2,3-c]pyrazoles through L-proline-catalyzed multicomponent domino reactions, showcasing the molecule's utility in creating complex chemical structures (Prasanna et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3S,4R)-4-pyrazol-1-yloxolan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c8-6-4-11-5-7(6)10-3-1-2-9-10/h1-3,6-7H,4-5,8H2/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOTYVBJEUKYKB-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)N2C=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CO1)N2C=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N'-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-2-hydroxybenzohydrazide](/img/structure/B2648949.png)

![1-(Chloromethyl)-3-(2-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2648952.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2648953.png)

![4-[benzyl(methyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2648963.png)

![5-(3-bromophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2648966.png)

![1-[(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]piperidine-4-carboxylic acid](/img/structure/B2648967.png)

![(2E,NZ)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2648968.png)